2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
Overview
Description
2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a pyrimidine compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. This compound is known for its versatility and has been utilized in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride typically involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with azetidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These derivatives are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:
2-Aminopyrimidin-4(3H)-one: This compound is structurally similar and has been used in the design of biologically active molecules.
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar pyrimidine scaffold and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-(azetidin-3-yl)-1H-pyrimidin-6-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-7-10-5(1-6(12)11-7)4-2-9-3-4;;/h1,4,9H,2-3H2,(H3,8,10,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMCYUWGGQJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=O)NC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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